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Compound of Interest

Compound Name: N-(4-Methyl-1,3,5-triazin-2-yl)urea

Cat. No.: B12593854 Get Quote

Pharmacological Activities
Triazine-urea derivatives have demonstrated a broad spectrum of pharmacological activities,

with the most extensively studied being their anticancer and antimicrobial effects. However,

emerging research has highlighted their potential in other therapeutic areas as well.

Anticancer Activity
The anticancer properties of triazine-urea derivatives are a major focus of research. These

compounds often exert their effects by inhibiting key enzymes involved in cancer cell

proliferation and survival, such as receptor tyrosine kinases (RTKs) and other crucial signaling

proteins.

EGFR is a well-validated target in cancer therapy, and several triazine-urea derivatives have

been developed as EGFR inhibitors.[1] Aberrant EGFR signaling can lead to uncontrolled cell

growth and proliferation.[2]

Mechanism of Action: Triazine-urea derivatives can act as ATP-competitive inhibitors at the

kinase domain of EGFR, blocking the downstream signaling cascade. The urea moiety often

plays a crucial role in forming hydrogen bonds with the protein, enhancing the binding affinity.
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The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin

(mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and

survival. Its dysregulation is a common feature in many cancers, making it an attractive target

for drug development. Several 2-arylurea-1,3,5-triazine derivatives have been identified as

potent dual PI3K/mTOR inhibitors.[3][4]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors of PI3K

and/or mTOR, thereby blocking the downstream signaling events that promote cancer cell

growth and survival. The inhibition of this pathway can lead to cell cycle arrest and apoptosis.

[3]
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Compound ID Target(s)
Cancer Cell
Line

IC50 Reference

8 EGFR (wild-type) - 25.9 µM [1]

8
EGFR

(T790M/L858R)
- 6.5 µM [1]

13 EGFR-TK Various 8.45 ± 0.65 µM [1]

14 EGFR-TK Various 2.54 ± 0.22 µM [1]

15 EGFR - 305.1 nM [1]

16 EGFR - 286.9 nM [1]

17 EGFR - 229.4 nM [1]

XIN-9 PI3K/mTOR MCF-7 0.03 µM [3]

XIN-9 PI3K - 23.8 nM [3]

XIN-9 mTOR - 10.9 nM [3]

Thiophene-

triazine

derivative

PI3Kα/mTOR H1975
0.008 ± 0.002

μM
[4]

Thiophene-

triazine

derivative

PI3Kα - 177.41 nM [4]

Thiophene-

triazine

derivative

mTOR - 12.24 nM [4]

Antimicrobial Activity
Triazine-urea derivatives have also been investigated for their potential as antimicrobial agents,

demonstrating activity against a range of bacteria and fungi.

Mechanism of Action: The exact mechanism of antimicrobial action is not always fully

elucidated but may involve the inhibition of essential microbial enzymes or disruption of the cell
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membrane.

Compound ID Microbial Strain MIC (µg/mL) Reference

2b Various Good activity [5]

2d Various Good activity [5]

2g Various Good activity [5]

3f
S. aureus, E. coli, P.

aeruginosa

Comparable to

standard

3j
S. aureus, E. coli, P.

aeruginosa

Comparable to

standard

10 S. aureus
Comparable to

ampicillin

13 E. coli
Comparable to

ampicillin

14 E. coli
Comparable to

ampicillin

16 S. aureus
Comparable to

ampicillin

25 S. aureus
Comparable to

ampicillin

30 S. aureus
Comparable to

ampicillin

Other Therapeutic Activities
Beyond anticancer and antimicrobial applications, triazine and triazine-urea derivatives are

being explored for a variety of other therapeutic uses.

Antiviral Activity: Certain triazine analogues have shown potent activity against a broad

spectrum of DNA viruses.
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Anti-inflammatory Activity: A systematic review has highlighted that a significant percentage

of evaluated triazines are promising anti-inflammatory agents.

Neuroprotective Activity: Some triazine derivatives have been investigated for their

neuroprotective effects in models of Alzheimer's disease.

Antidiabetic Activity: Novel 1,3,5-triazine derivatives have been identified as selective and

potent DPP-4 inhibitors, suggesting their potential as antidiabetic agents.

Structure-Activity Relationship (SAR)
The biological activity of triazine-urea derivatives is highly dependent on the nature and

position of substituents on both the triazine and urea moieties.

For Anticancer Activity:

The introduction of an arylurea group has been shown to significantly improve the cellular

and kinase activities of PI3K/mTOR inhibitors.[4]

For EGFR inhibitors, the substitution pattern on the aniline ring of the urea moiety and the

other substituents on the triazine core are critical for potent activity.

For Antimicrobial Activity:

The nature of the substituents at the 4- and 6-positions of the triazine ring, as well as the

substitution on the urea nitrogen, influences the antimicrobial spectrum and potency.

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Purpose: To determine the concentration of a compound that inhibits cell growth by 50%

(IC50).

Procedure:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with various concentrations of the triazine-urea derivatives for a

specified period (e.g., 72 hours).

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution is added to each well and incubated for 4 hours.

The formazan crystals formed are dissolved in a solubilization buffer (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

The percentage of cell viability is calculated relative to untreated control cells, and the IC50

values are determined by plotting the percentage of viability versus the log of the compound

concentration.

Kinase Inhibition Assay
Purpose: To determine the concentration of a compound that inhibits the activity of a specific

kinase by 50% (IC50).

Procedure (General):

The kinase, substrate, and ATP are incubated with varying concentrations of the triazine-

urea derivative in an appropriate buffer.

The kinase reaction is initiated by the addition of ATP.

After a set incubation time, the reaction is stopped, and the amount of phosphorylated

substrate is quantified. This can be done using various methods, such as ELISA, radiometric

assays, or fluorescence-based assays.

The percentage of kinase inhibition is calculated relative to a control reaction without the

inhibitor.

IC50 values are determined by plotting the percentage of inhibition versus the log of the

compound concentration.
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Antimicrobial Susceptibility Testing (Microdilution
Method)
Purpose: To determine the minimum inhibitory concentration (MIC) of a compound required to

inhibit the growth of a specific microorganism.

Procedure:

A serial dilution of the triazine-urea derivative is prepared in a liquid growth medium in a 96-

well plate.

A standardized inoculum of the test microorganism is added to each well.

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

The MIC is determined as the lowest concentration of the compound at which there is no

visible growth of the microorganism.

Conclusion
Triazine-urea derivatives represent a versatile and promising class of compounds in medicinal

chemistry. Their synthetic accessibility and the tunability of their biological activities through

structural modifications make them attractive candidates for the development of novel

therapeutics. The extensive research into their anticancer and antimicrobial properties has

yielded potent lead compounds, and the exploration of their potential in other therapeutic areas

is an exciting and expanding field of study. Future research should focus on optimizing the

pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro

potency into in vivo efficacy and clinical success. The detailed understanding of their structure-

activity relationships and mechanisms of action will be crucial in the rational design of the next

generation of triazine-urea-based drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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